molecular formula C13H18N4O3 B4164536 N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide

Cat. No.: B4164536
M. Wt: 278.31 g/mol
InChI Key: FSQBTKZGKQMDMQ-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide is a chemical compound with the molecular formula C14H20N4O3. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. The compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as sodium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products depend on the nature of the substituent introduced.

Scientific Research Applications

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially leading to biological effects such as enzyme inhibition or receptor modulation. The nitro group may also play a role in its activity by undergoing bioreduction to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
  • N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide

Uniqueness

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both nitro and acetamide functional groups. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-10(18)14-12-9-11(17(19)20)3-4-13(12)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQBTKZGKQMDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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